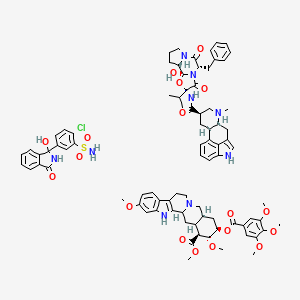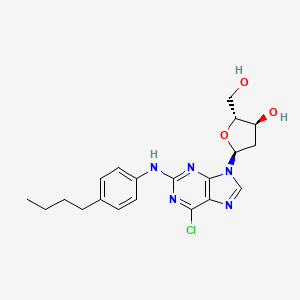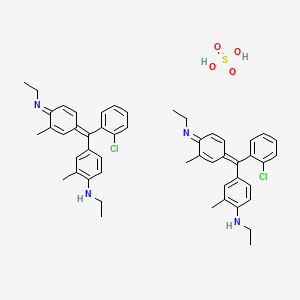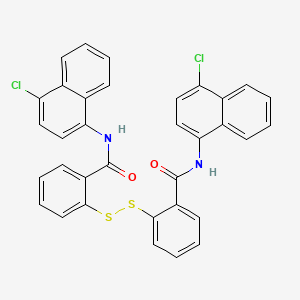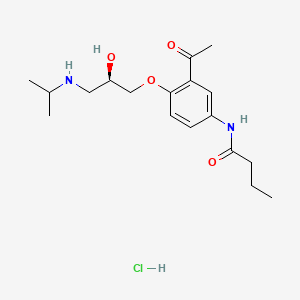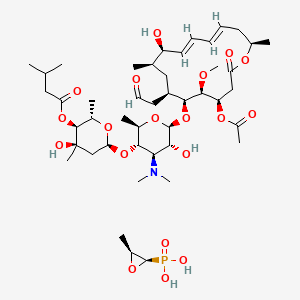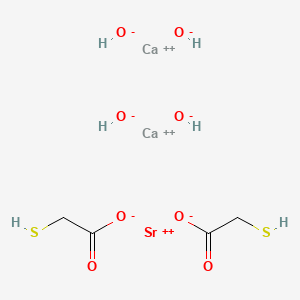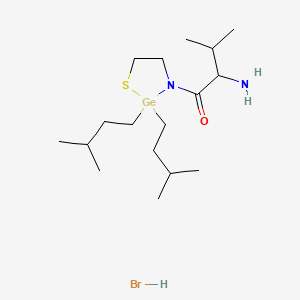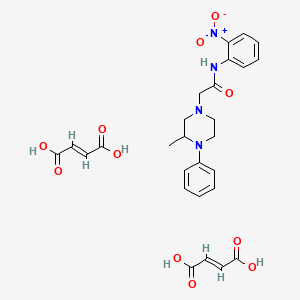
Carbamic acid, ((1S,2R)-3-((3S,4aS,8aS)-3-(((1,1-dimethylethyl)amino)carbonyl)octahydro-2(1H)-isoquinolinyl)-2-hydroxy-1-(phenylmethyl)propyl)-, (2S,3S)-tetrahydro-2-(1-methylethyl)-1,1-dioxido-3-thienyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, ((1S,2R)-3-((3S,4aS,8aS)-3-(((1,1-dimethylethyl)amino)carbonyl)octahydro-2(1H)-isoquinolinyl)-2-hydroxy-1-(phenylmethyl)propyl)-, (2S,3S)-tetrahydro-2-(1-methylethyl)-1,1-dioxido-3-thienyl ester is a complex organic compound It features a carbamic acid moiety and a variety of functional groups, including a phenylmethyl group, a hydroxy group, and a thienyl ester
Métodos De Preparación
The synthesis of this compound likely involves multiple steps, including the formation of the carbamic acid moiety and the incorporation of the various functional groups. Typical synthetic routes might involve:
Formation of the carbamic acid: This could be achieved through the reaction of an amine with carbon dioxide or a carbonyl compound.
Incorporation of the isoquinoline ring: This might involve cyclization reactions.
Addition of the thienyl ester: This could be done through esterification reactions.
Industrial production methods would likely involve optimizing these reactions for yield and purity, possibly using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
This compound could undergo a variety of chemical reactions, including:
Oxidation: The hydroxy group could be oxidized to a carbonyl group.
Reduction: The carbamic acid moiety could be reduced to an amine.
Substitution: Various functional groups could be substituted with other groups under appropriate conditions.
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products would depend on the specific reactions and conditions used.
Aplicaciones Científicas De Investigación
This compound could have several scientific research applications, including:
Medicinal Chemistry: It might be investigated for its potential as a drug candidate, particularly if it has biological activity.
Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure might make it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it has biological activity, it might interact with enzymes or receptors in the body, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds might include other carbamic acids with different functional groups or isoquinoline derivatives
Propiedades
Número CAS |
147949-29-9 |
|---|---|
Fórmula molecular |
C32H51N3O6S |
Peso molecular |
605.8 g/mol |
Nombre IUPAC |
[(2S,3S)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C32H51N3O6S/c1-21(2)29-28(15-16-42(29,39)40)41-31(38)33-25(17-22-11-7-6-8-12-22)27(36)20-35-19-24-14-10-9-13-23(24)18-26(35)30(37)34-32(3,4)5/h6-8,11-12,21,23-29,36H,9-10,13-20H2,1-5H3,(H,33,38)(H,34,37)/t23-,24+,25-,26-,27+,28-,29-/m0/s1 |
Clave InChI |
DYRQCFKJNPXYSL-QXWHLYFESA-N |
SMILES isomérico |
CC(C)[C@H]1[C@H](CCS1(=O)=O)OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |
SMILES canónico |
CC(C)C1C(CCS1(=O)=O)OC(=O)NC(CC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid](/img/structure/B12781061.png)
![tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B12781067.png)

